Technical Monograph: 2-(1-Piperazinyl)-phenol Dihydrochloride
Technical Monograph: 2-(1-Piperazinyl)-phenol Dihydrochloride
The following technical guide is structured to serve as a definitive reference for 2-(1-Piperazinyl)-phenol dihydrochloride , bridging the gap between fundamental chemical properties and high-level medicinal chemistry applications.
CAS: 211304-63-1 | Formula: C₁₀H₁₄N₂O · 2HCl | M.W.: 251.15 g/mol
Executive Summary
2-(1-Piperazinyl)-phenol dihydrochloride (often abbreviated as 2-HPP · 2HCl) is a high-value heterocyclic intermediate and a biologically active metabolite belonging to the phenylpiperazine class. Unlike its free base counterpart (CAS 1011-17-2), the dihydrochloride salt offers superior stability, water solubility, and crystallinity, making it the preferred form for solid-phase handling in drug development.
This compound serves two critical roles in pharmaceutical science:
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Privileged Scaffold: It acts as a core pharmacophore for serotonin (5-HT) and dopamine receptor modulators (e.g., antipsychotics, anxiolytics).
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Metabolic Marker: It is the primary O-demethylated metabolite of several 2-methoxyphenylpiperazine drugs (e.g., enciprazine), serving as a biomarker for cytochrome P450 activity.
Chemical Identity & Physical Profile[1][2][3][4][5]
The stability of the dihydrochloride salt arises from the protonation of both nitrogen atoms in the piperazine ring, suppressing oxidation and polymerization prone to the free amine.
| Property | Specification |
| IUPAC Name | 2-(Piperazin-1-yl)phenol dihydrochloride |
| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine 2HCl; 2-HPP dihydrochloride |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, MeOH; Sparingly soluble in EtOH; Insoluble in Et₂O, Hexane |
| Melting Point | 280–285 °C (dec.)[1] |
| Hygroscopicity | Moderate (Requires desiccant storage) |
| pKa (Calculated) | ~8.5 (Piperazine N1), ~5.4 (Piperazine N4), ~9.8 (Phenol) |
Synthetic Pathways & Manufacturing[7]
The synthesis of 2-HPP · 2HCl requires precise control over cyclization kinetics to prevent polymerization. The most robust industrial route involves the condensation of 2-aminophenol with bis(2-chloroethyl)amine.
Pathway Visualization (Graphviz)
Figure 1: Industrial synthesis route converting 2-aminophenol to the stable dihydrochloride salt.
Critical Process Parameters (CPP)
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Stoichiometry: A slight excess of the bis(2-chloroethyl)amine (1.1 eq) ensures complete conversion of the aminophenol.
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Solvent Choice: n-Butanol is preferred for the cyclization step due to its high boiling point (117°C), which drives the reaction kinetics without requiring pressurized vessels.
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Salt Formation: The use of anhydrous HCl gas in ethanol is superior to aqueous HCl. Aqueous methods often yield the monohydrochloride or hydrates, which are sticky and difficult to dry.
Medicinal Chemistry: The "Privileged Structure"
2-(1-Piperazinyl)-phenol is a classic example of a privileged structure —a molecular framework capable of providing useful ligands for more than one receptor.
Mechanism of Action & Binding
The ortho-hydroxyl group is crucial for receptor affinity. It often acts as a hydrogen bond donor/acceptor within the binding pocket of 5-HT1A or D2 receptors.
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5-HT1A Receptor: Acts as a partial agonist. The protonated piperazine nitrogen forms an ionic bond with Asp116 (in 5-HT1A models).
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Metabolic Significance: Drugs containing a 2-methoxyphenylpiperazine moiety (e.g., Enciprazine) are metabolized via O-demethylation by CYP2D6 to form 2-HPP. This metabolite often retains significant biological activity, contributing to the drug's overall pharmacological profile.
Biological Pathway Diagram
Figure 2: Metabolic generation and pharmacodynamic activity of the 2-HPP scaffold.
Experimental Protocols
Protocol A: Conversion of Free Base to Dihydrochloride
Rationale: Commercial sources often supply the free base (CAS 1011-17-2). For precise biological assays, the dihydrochloride salt is required to ensure accurate molarity and solubility.
Materials:
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2-(1-Piperazinyl)phenol (Free Base), 10.0 g (56.1 mmol)
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Ethanol (Absolute), 100 mL
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HCl (4M in Dioxane) or HCl gas
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Diethyl ether (Precipitation agent)
Procedure:
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Dissolution: Dissolve 10.0 g of the free base in 60 mL of absolute ethanol. Slight warming (40°C) may be required.[2]
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Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 30 mL of 4M HCl in Dioxane (120 mmol, ~2.1 eq) under vigorous stirring.
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Observation: A white precipitate should begin to form immediately.
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Precipitation: Stir for 30 minutes at 0°C. If the suspension is too thick, add 20 mL of diethyl ether to complete precipitation.
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Isolation: Filter the solid through a sintered glass funnel.
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Washing: Wash the filter cake twice with cold diethyl ether (2 x 20 mL) to remove excess acid and organic impurities.
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Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
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Yield: Expect ~13.5 g (95%).
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Validation: Check melting point (should be >280°C dec).
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Protocol B: HPLC Analysis (Self-Validating System)
Rationale: Phenylpiperazines are basic. Standard C18 columns often show tailing. This protocol uses a chaotic modifier (TFA) to sharpen peaks.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (amide/amine backbone) and 280 nm (phenol ring).
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Retention Time: Expect 2-HPP to elute early (~3-5 min) due to high polarity.
Analytical Characterization
To confirm the identity of CAS 211304-63-1, compare experimental data against these reference standards.
1. Proton NMR (D₂O, 400 MHz):
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Note: In D₂O, the phenolic -OH and amine -NH protons exchange and are not visible.
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δ 6.90–7.30 ppm (m, 4H): Aromatic protons (characteristic 1,2-disubstitution pattern).
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δ 3.40–3.60 ppm (m, 8H): Piperazine ring protons. Unlike the free base (which shows two triplets), the salt form often shows a broadened singlet or merged multiplets due to rapid conformational flipping and positive charge delocalization.
2. Mass Spectrometry (ESI+):
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m/z: 179.1 [M+H]⁺ (Base peak corresponding to the free cation).
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Diagnostic: Absence of m/z 193 (Methylated impurity) confirms purity.
Safety & Handling (MSDS Highlights)
Hazard Classification:
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Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
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Skin/Eye Irritation: Category 2/2A.
Handling Precautions:
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Dust Hazard: The dihydrochloride salt is a fine powder. Use a localized exhaust hood to prevent inhalation.
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Storage: Hygroscopic. Store in a tightly sealed container with desiccant at room temperature. Long-term storage under inert gas (Argon) is recommended to prevent phenolic oxidation (pinking).
References
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National Center for Advancing Translational Sciences (NCATS). 2-(1-Piperazinyl)phenol (Inxight Drugs). Retrieved from [Link]
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Caccia, S., et al. (1985).[3] "1-Aryl-piperazines as active metabolites of drugs with an aryl-piperazine side-chain." Journal of Pharmacy and Pharmacology. (Referenced context: Metabolic pathways of phenylpiperazines).
